![molecular formula C23H20FN3O5S B2438019 N-(3,4-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 1252905-36-4](/img/no-structure.png)

N-(3,4-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

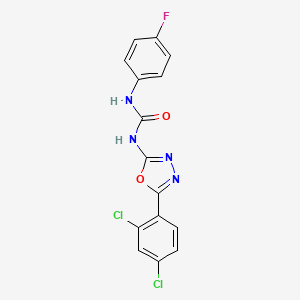

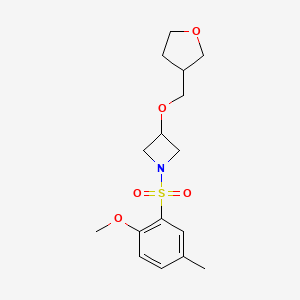

N-(3,4-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C23H20FN3O5S and its molecular weight is 469.49. The purity is usually 95%.

BenchChem offers high-quality N-(3,4-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Radiosynthesis and Imaging Applications

- Radiosynthesis of fluorine-18 labeled compounds, such as [18F]PBR111, involves compounds with structural similarities for imaging the translocator protein (18 kDa) with PET, highlighting their use in neuroinflammation and brain disorders studies (Dollé et al., 2008).

Synthetic Chemistry and Molecular Modeling

- Studies involving oxidative radical cyclization and the formation of complex heterocyclic structures indicate the synthetic utility of compounds with similar acetamide frameworks in creating biologically active molecules (Chikaoka et al., 2003).

- Quantum mechanical studies and ligand-protein interactions of bioactive benzothiazolinone acetamide analogs have been explored for applications in drug design, showcasing the potential of such compounds in developing new therapeutics (Mary et al., 2020).

Biochemical and Pharmacological Research

- Novel pyrazolo[1,5-a]pyrimidines have been evaluated as ligands for the translocator protein 18 kDa (TSPO), indicating the relevance of such compounds in studying neuroinflammatory processes and potentially aiding in the diagnosis of neurological conditions (Damont et al., 2015).

Material Science and Polymer Research

- The synthesis and characterization of new polyamides, polyimides, and poly(amide-imide)s containing a triphenylamine group have been reported, suggesting the use of similar acetamide derivatives in the development of high-performance materials with specific electronic properties (Liaw et al., 2002).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3,4-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves the condensation of 3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetic acid with 3,4-dimethoxyaniline, followed by acetylation of the resulting amide with acetic anhydride. The final product is obtained after purification by column chromatography.", "Starting Materials": [ "3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetic acid", "3,4-dimethoxyaniline", "Acetic anhydride", "Diethyl ether", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Silica gel" ], "Reaction": [ "Step 1: Dissolve 3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetic acid (1.0 g) in methanol (20 mL) and add sodium hydroxide (0.5 g). Stir the mixture at room temperature for 30 minutes.", "Step 2: Add 3,4-dimethoxyaniline (1.2 g) to the reaction mixture and stir at room temperature for 2 hours.", "Step 3: Acidify the reaction mixture with hydrochloric acid and extract with diethyl ether (3 x 20 mL). Wash the combined organic layers with water and dry over anhydrous sodium sulfate.", "Step 4: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.", "Step 5: Dissolve the purified product in acetic anhydride (10 mL) and add a catalytic amount of sulfuric acid. Stir the mixture at room temperature for 2 hours.", "Step 6: Quench the reaction by adding water (20 mL) and extract with diethyl ether (3 x 20 mL). Wash the combined organic layers with water and dry over anhydrous sodium sulfate.", "Step 7: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.", "Step 8: Recrystallize the final product from a suitable solvent to obtain N-(3,4-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide as a white solid." ] } | |

CAS-Nummer |

1252905-36-4 |

Produktname |

N-(3,4-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide |

Molekularformel |

C23H20FN3O5S |

Molekulargewicht |

469.49 |

IUPAC-Name |

N-(3,4-dimethoxyphenyl)-2-[3-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |

InChI |

InChI=1S/C23H20FN3O5S/c1-31-18-8-7-15(11-19(18)32-2)25-20(28)13-26-17-9-10-33-21(17)22(29)27(23(26)30)12-14-5-3-4-6-16(14)24/h3-11H,12-13H2,1-2H3,(H,25,28) |

InChI-Schlüssel |

QDXGTJDXQCBLCI-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4F)SC=C3)OC |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2-methylphenyl)-2-((8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2437937.png)

![N,N-dimethyl-4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidin-2-amine](/img/structure/B2437938.png)

![5-Fluoro-2-[1-[(3-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2437943.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2437946.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2437947.png)

![N-[1-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B2437949.png)

![N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2437952.png)

![2-{[3-cyano-5-hydroxy-4-(2-methylphenyl)-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2437956.png)

![3-Azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2437959.png)